N-[3-(butanoylamino)phenyl]butanamide
Description
Its crystal structure reveals near-planarity of the aromatic ring, amide group, and butanoyl carbonyl due to intramolecular O–H···O and C–H···O hydrogen bonds. This planar arrangement facilitates intermolecular N–H···O interactions, forming one-dimensional polymeric chains in the solid state .
Synthesis: The compound is synthesized via intramolecular rearrangement of 3-(butanoylamino)phenyl butanoate in 1,2-dichloroethane using anhydrous aluminum chloride as a catalyst. This method is critical for producing high-purity material, essential for its role as an intermediate in synthesizing the anticoccidial drug Nequinate .
Applications:
Primarily used in pharmaceutical synthesis, its structural features enable interactions with biological targets, though its direct therapeutic applications are underexplored.
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-6-13(17)15-11-8-5-9-12(10-11)16-14(18)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUVVYTEDWHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394718 | |
| Record name | Butanamide, N,N'-1,3-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25227-76-3 | |
| Record name | Butanamide, N,N'-1,3-phenylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butanoylamino)phenyl]butanamide typically involves the reaction of 3-aminophenylbutanamide with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3-aminophenylbutanamide and the acyl chloride group of butanoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butanoylamino)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of this compound can yield N-[3-(butanoylamino)phenyl]butanoic acid.
Reduction: Reduction can produce N-[3-(butylamino)phenyl]butanamide.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro (NO2) or bromo (Br) groups.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(butanoylamino)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituents
Aromatic Substituents :
- Naphthalene in 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide enhances π-π stacking, improving anticancer activity compared to the phenyl group in the target compound .
- Fluorobenzenesulfonyl groups (e.g., in CAS 941901-02-6) introduce electron-withdrawing effects, altering binding affinity to enzymes like CTPS1 in proliferative diseases .
- Functional Groups: The acetylamino group in N-[4-(acetylamino)phenyl]-3-oxobutanamide increases hydrophilicity, enhancing anti-inflammatory activity via protein kinase inhibition . 3-Oxo-2-phenylbutanamide’s ketone group at C3 makes it a key precursor in illicit amphetamine synthesis, highlighting the dual utility of butanamide derivatives .
Chain Length and Isomerism
- Carbon Chain Variations: 3-(Phenylthio)-N-(piperidin-4-ylmethyl)butanamide (butanamide chain) shows anticancer activity, while its pentanamide analog exhibits reduced potency due to decreased membrane permeability . 3-Amino-N-(propan-2-yl)propanamide, with a shorter chain, demonstrates distinct reactivity in peptide coupling reactions compared to longer-chain analogs .
- Isomerism: Structural isomers like 3-amino-N-(butan-2-yl)butanamide exhibit different pharmacokinetics due to altered steric hindrance and hydrogen-bonding capacity .
Pharmaceutical Relevance
- Anticoccidial Drug Synthesis : The target compound’s planar structure is critical for forming stable intermediates in Nequinate synthesis, a drug used in veterinary medicine .
- Anticancer Potential: Derivatives with sulfonamide or benzothiazole groups (e.g., CAS 895470-62-9) inhibit cancer cell proliferation by targeting tubulin or DNA topoisomerases .
Biological Activity
N-[3-(butanoylamino)phenyl]butanamide is a synthetic organic compound that has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound belongs to the class of amides and is characterized by the presence of a butanoylamino group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of 252.33 g/mol. The compound's structure allows for interactions with various biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which are critical in signaling pathways associated with cell proliferation and survival. By modulating these pathways, the compound can induce apoptosis in cancer cells.
- Protein-Ligand Interactions : The compound is utilized in biochemical assays to study interactions between proteins and ligands, providing insights into its potential as a pharmacophore in drug development.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tumor growth by targeting specific molecular pathways. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can significantly reduce cell viability and induce apoptosis through caspase activation pathways.
- Mechanistic Insights : The inhibition of key signaling pathways, such as the PI3K/Akt pathway, has been linked to the compound's ability to suppress tumor growth .
Pharmacological Applications
In addition to its anticancer properties, this compound has been explored for other pharmacological applications:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence indicating neuroprotective effects, which could be beneficial in neurodegenerative conditions .
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in various cancer models:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Inhibition of PI3K/Akt signaling |
| Lung Cancer | 10.0 | Induction of apoptosis via caspases |
| Colon Cancer | 15.0 | Modulation of cell cycle regulators |
This data highlights the compound's potential as a multi-targeted anticancer agent.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound:
| Model | Outcome |
|---|---|
| Neuroblastoma Cells | Reduced oxidative stress |
| Alzheimer's Model | Improved cognitive function |
These findings suggest that the compound may have therapeutic potential beyond oncology.
Q & A
Q. What are the established synthetic routes for N-[3-(butanoylamino)phenyl]butanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves intramolecular rearrangement of 3-(butanoylamino)phenyl butanoate using anhydrous aluminum chloride (AlCl₃) as a catalyst. Key steps include controlling reaction temperature (80–100°C) and solvent choice (e.g., dichloromethane) to minimize side reactions . Optimization strategies:
- Yield improvement : Use stoichiometric AlCl₃ and inert atmospheres to prevent oxidation.
- Purity control : Purify via recrystallization (ethanol/water mixtures) and monitor intermediates with HPLC .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
Structural elucidation relies on:
- X-ray diffraction (XRD) : Reveals near-coplanar arrangement of the aromatic ring, amide group, and butanoyl carbonyl, stabilized by intramolecular O–H···O and C–H···O hydrogen bonds .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for amide protons (~8.5 ppm) and butanoyl methyl groups (~1.0 ppm).
- IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, ketone C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different studies?
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurity profiles . Mitigation strategies:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 10–100 µM dose range) .
- Orthogonal validation : Cross-verify bioactivity using SPR (surface plasmon resonance) for target binding and transcriptomic profiling for pathway analysis .
Q. How can computational chemistry be applied to predict the interaction mechanisms between this compound and potential enzyme targets?
- Molecular docking (AutoDock Vina) : Model binding to kinases (e.g., MAPK) using the compound’s amide and aromatic moieties as pharmacophores .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze hydrogen-bond occupancy and RMSD values to identify critical residues .
Methodological Focus: Analytical Techniques
Q. What advanced analytical techniques are critical for purity assessment and structural elucidation of this compound derivatives?
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity (>98%) | C18 column, 0.1% TFA/ACN gradient, λ=254 nm |
| HRMS | Molecular formula confirmation | m/z calculated for C₁₄H₁₈N₂O₂: 270.1368; observed: 270.1365 |
| NMR | Stereochemical assignment | 2D NOESY for spatial proximity of aryl and butanoyl groups |
| XRD | Solid-state conformation | Space group P2₁/c, Z=4, R-factor <0.05 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability data for this compound in aqueous vs. organic solvents?
- Solubility testing : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV quantification (λ=280 nm). Note that aggregation in PBS may require sonication .
- Stability studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) and compare LC-MS profiles to identify hydrolytic byproducts (e.g., free butanoic acid) .
Experimental Design for Bioactivity Studies
Q. What in vitro and in vivo models are most suitable for evaluating the anti-inflammatory potential of this compound?
- In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ determination via ELISA) .
- In vivo : Murine carrageenan-induced paw edema model; administer 50 mg/kg orally and measure edema reduction over 24h .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
